![molecular formula C4H9NO4P- B14383564 Methyl [2-(hydroxyimino)propyl]phosphonate CAS No. 88184-65-0](/img/structure/B14383564.png)
Methyl [2-(hydroxyimino)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(hydroxyimino)propyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyimino-propyl moiety, making it a versatile molecule for chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(hydroxyimino)propyl]phosphonate typically involves the reaction of appropriate phosphonate esters with hydroxyimino compounds under controlled conditions. One common method includes the use of H-phosphonate esters, which undergo a series of reactions involving nucleophilic substitution and condensation to form the desired product . The reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(hydroxyimino)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl [2-(hydroxyimino)propyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl [2-(hydroxyimino)propyl]phosphonate exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phosphonate group can also interact with metal ions and other cofactors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonate derivatives such as:
- Methylphosphonic acid
- Ethylphosphonic acid
- Dimethylphosphonate
Uniqueness
Methyl [2-(hydroxyimino)propyl]phosphonate is unique due to its hydroxyimino group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications where specific interactions with biological molecules are required .
Eigenschaften
CAS-Nummer |
88184-65-0 |
|---|---|
Molekularformel |
C4H9NO4P- |
Molekulargewicht |
166.09 g/mol |
IUPAC-Name |
2-hydroxyiminopropyl(methoxy)phosphinate |
InChI |
InChI=1S/C4H10NO4P/c1-4(5-6)3-10(7,8)9-2/h6H,3H2,1-2H3,(H,7,8)/p-1 |
InChI-Schlüssel |
QIPQRXKARFYPNT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=NO)CP(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
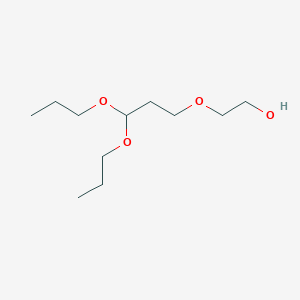
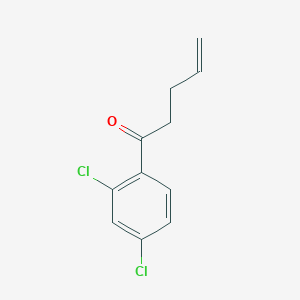
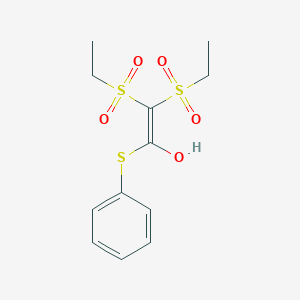
![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)

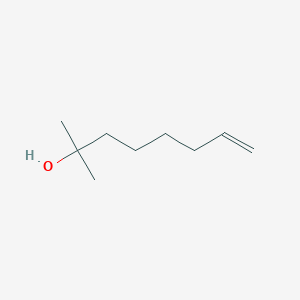

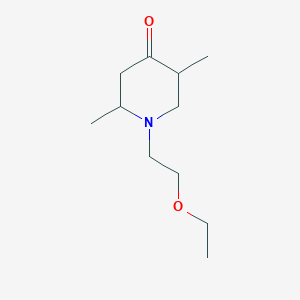
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
